Comparative Tumor Growth Inhibition: YSV vs. YSL in BEL-7402 Hepatocarcinoma Hollow Fiber Assay
In a head-to-head hollow fiber assay across five human hepatocellular carcinoma cell lines, YSL (tyroserleutide) demonstrated the highest level of inhibition of BEL-7402 cells with an inhibitory index of 53.1% at 320 μg·kg⁻¹·d⁻¹. [1] However, YSV (tyroservatide) exhibited significant in vivo growth inhibition across all five cell lines at the same dose levels, whereas YSL's superior single-cell-line potency does not extend to the same breadth of multi-line activity that characterizes YSV. [1] This distinction is critical for researchers requiring broad-spectrum hepatocellular carcinoma model coverage rather than single-cell-line optimization.
| Evidence Dimension | In vivo tumor growth inhibition index across multiple HCC cell lines |
|---|---|
| Target Compound Data | YSV at 320 μg·kg⁻¹·d⁻¹ and 640 μg·kg⁻¹·d⁻¹ significantly inhibited in vivo growth of all five HCC cell lines vs. saline control (P<0.05) |
| Comparator Or Baseline | YSL at 320 μg·kg⁻¹·d⁻¹ showed 53.1% inhibitory index on BEL-7402 (highest single-line inhibition); YSL breadth across all five lines was not equivalently demonstrated |
| Quantified Difference | YSL: 53.1% inhibition on BEL-7402 at 320 μg·kg⁻¹·d⁻¹; YSV: significant inhibition across all five HCC lines at same dose, multi-line coverage vs. YSL's more targeted profile |
| Conditions | Hollow fiber tumor model in nude mice; five human HCC cell lines; YSV and YSL co-evaluated |
Why This Matters
For procurement decisions where broad HCC model applicability is prioritized over single-cell-line potency maximization, YSV offers multi-line coverage that YSL does not replicate.
- [1] Shi LX, Lu R, Wang L, et al. Evaluation of the inhibitory effect of tripeptide tyroservatide on growth of human hepatocellular carcinoma using a hollow fiber assay. Chinese Journal of Oncology. 2008;10:725-728. View Source
